molecular formula C12H15NO2 B13620007 4-(4-Isopropoxyphenyl)azetidin-2-one

4-(4-Isopropoxyphenyl)azetidin-2-one

Cat. No.: B13620007
M. Wt: 205.25 g/mol
InChI Key: YKHSIUXBRPTQCB-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of an azetidin-2-one ring substituted with a 4-isopropoxyphenyl group. Azetidinones are known for their biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, a [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of chloroacetyl chloride and triethylamine in the presence of a suitable solvent like dioxane . Microwave irradiation has also been employed to expedite the reaction, making it a greener and more efficient method .

Industrial Production Methods

Industrial production of azetidinones, including this compound, often involves large-scale Staudinger reactions. The process is optimized for higher yields and purity, and may include additional steps like purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield N-dearylated azetidinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s lipophilicity and its ability to interact with biological targets .

Biological Activity

4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, characterized by a four-membered lactam structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. The unique substitution pattern of the isopropoxy group influences its lipophilicity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes an azetidin-2-one ring with a 4-isopropoxyphenyl substituent. This specific configuration is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Research indicates that this compound may exert its effects by inhibiting histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting HDAC, the compound can potentially induce apoptosis in cancer cells and alter the expression of key proteins involved in cell survival and proliferation .

Anticancer Activity

Several studies have evaluated the anticancer properties of azetidinone derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.075Inhibition of tubulin polymerization
Hs578T (Triple-Negative Breast Cancer)0.033Induction of apoptosis
MDA-MB-2310.620Interaction at colchicine-binding site

These findings suggest that this compound has significant antiproliferative activity, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Notably, derivatives of azetidinones have shown activity against various pathogens, including:

Pathogen Activity
Staphylococcus aureusPotent antimicrobial action
Bacillus anthracisSignificant inhibition
Candida albicansModerate activity

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.075 µM. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins, showcasing its potential as a therapeutic agent for breast cancer .
  • Antimicrobial Screening : Another investigation revealed that certain azetidinone derivatives showed potent activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that modifications to the azetidinone framework could enhance antimicrobial efficacy .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)azetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

YKHSIUXBRPTQCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N2

Origin of Product

United States

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